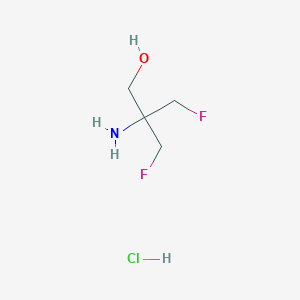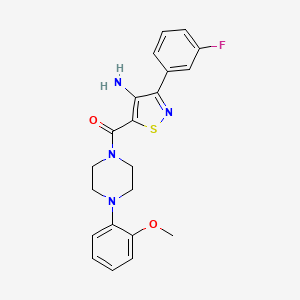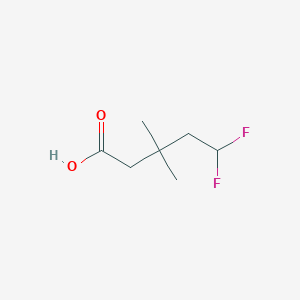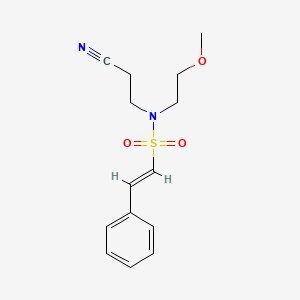
2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol;hydrochloride” is an intermediate of the enantiomer of Florfenicol (F405750), an antibacterial agent .
Synthesis Analysis
A literature procedure for accessing peptidyl FMKs, which was reported by Tang et al. in 2016, involves the coupling of a Boc-protected amino acid with 1-amino-3-fluoro-propan-2-ol hydrochloride .Molecular Structure Analysis
The molecular formula of “2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol;hydrochloride” is C4H10ClF2NO .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of the enantiomer of Florfenicol (F405750), an antibacterial agent .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol;hydrochloride” such as melting point, boiling point, density, molecular weight, and toxicity information can be found on various chemical databases .Aplicaciones Científicas De Investigación
Fluorinated Compounds Synthesis
Fluoroalkyl amino reagents, developed from trifluoromethyl trifluorovinyl ether, are crucial for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. This method facilitates Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, which are significant for medicinal and agricultural chemistry (Schmitt et al., 2017).
Antitumor Activity
A series of amino acid ester derivatives containing 5-fluorouracil were synthesized, demonstrating significant in vitro antitumor activity against leukaemia HL-60 and liver cancer BEL-7402. This research highlights the potential of 2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol;hydrochloride derivatives in cancer treatment (Xiong et al., 2009).
Corrosion Inhibition
Tertiary amines synthesized from 1,3-di-amino-propan-2-ol have shown promising results as anodic inhibitors for carbon steel, demonstrating the chemical's potential in corrosion prevention. These compounds form protective layers on metal surfaces, highlighting their utility in materials science (Gao et al., 2007).
Fluorescence Studies
N-aryl-2-aminoquinolines, synthesized from 2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol;hydrochloride, have been studied for their fluorescence properties, contributing to biological imaging and molecular probes. This research expands the understanding of how different substituents and solvent interactions affect fluorescence yields, providing insights for bioanalytical applications (Hisham et al., 2019).
Propiedades
IUPAC Name |
2-amino-3-fluoro-2-(fluoromethyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO.ClH/c5-1-4(7,2-6)3-8;/h8H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBLWMXJONLDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)(CF)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol hydrochloride | |
CAS RN |
228547-73-7 |
Source


|
| Record name | 2-amino-3-fluoro-2-(fluoromethyl)propan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2676741.png)



![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone](/img/structure/B2676747.png)
![6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2676748.png)
![(3-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2676749.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2676751.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)
